1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone
Description
1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone (CAS: 188590-63-8) is a pyrrole derivative featuring a partially saturated pyrrolidine ring fused with an acetyl group. Its molecular formula is C₆H₉NO (molecular weight: 111.14 g/mol) . The compound is structurally characterized by a five-membered 2,3-dihydro-1H-pyrrole ring, where the ketone group is attached to the second carbon of the heterocycle.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2,4,6-7H,3H2,1H3 |
InChI Key |
NDLNQXWZJHOQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrole Derivatives with Varying Ring Saturation
- 1-(1H-Pyrrol-2-yl)ethanone (CAS: 1072-83-9): Structure: Fully unsaturated pyrrole ring. Molecular Formula: C₆H₇NO (MW: 109.13 g/mol). Key Differences: The absence of ring saturation increases aromaticity, enhancing stability and reactivity in electrophilic substitution reactions. This compound is used in flavor chemistry (e.g., as 2-acetylpyrrole) due to its nutty aroma . Safety: Limited hazard data compared to saturated analogs .
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (CAS: 85213-22-5): Structure: Saturation at positions 3 and 4 of the pyrrole ring. Molecular Formula: C₆H₉NO (MW: 111.14 g/mol). Used in synthetic intermediates for heterocyclic chemistry . Safety: Classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy .
Substituted Pyrrole-Ethanone Derivatives
- 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: Structure: Methyl and phenyl substituents on the pyrrole ring. Physical Properties: Melting point 104–106°C; IR absorption at 1651 cm⁻¹ (C=O stretch) . Key Differences: Bulky substituents increase steric hindrance, reducing reactivity but enhancing crystallinity. Used in catalysis studies .
- 2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 852840-44-9): Structure: Chloro and indenyl substituents. Molecular Formula: C₁₇H₁₈ClNO (MW: 287.78 g/mol). Key Differences: The chloro and indenyl groups enhance lipophilicity, making it suitable for hydrophobic interaction studies. No safety data reported .
Hydroxyl- and Amino-Functionalized Analogs
- 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone (CAS: 95232-59-0): Structure: Hydroxyl group at position 3 of the pyrrole ring. Molecular Formula: C₆H₇NO₂ (MW: 125.05 g/mol). Key Differences: The hydroxyl group introduces hydrogen-bonding capability, influencing solubility and biological activity. Potential applications in drug design .
- 1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone (CAS: 1186502-34-0): Structure: Fused pyrrolopyridine ring with an amino group. Molecular Formula: C₉H₉N₃O (MW: 175.19 g/mol). Key Differences: The fused aromatic system and amino group enhance π-π stacking and binding affinity, making it a candidate for enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
